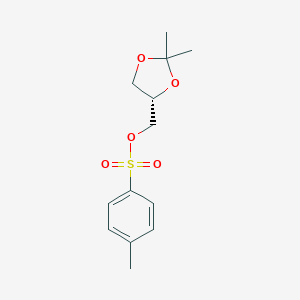
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate
Descripción general
Descripción
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a chemical compound with the molecular formula C7H8N2O3S . It is also known by other names such as Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate and Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate . This compound is used in the synthesis of antibacterial compounds and also in the synthesis of antiallergic and antiinflammatory agents, as glycolic amide derivatives .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The compound also contains an ethyl ester functional group .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate: has been utilized as a starting material for synthesizing Schiff bases with significant antimicrobial properties . These compounds have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa, as well as fungi like Candida glabrata and Candida albicans . The ability to inhibit these pathogens makes it a valuable asset in developing new antibacterial and antifungal agents.
Anti-inflammatory and Analgesic Agents
The compound’s derivatives have been explored for their anti-inflammatory and analgesic properties. This is particularly important in the development of new medications for chronic inflammatory diseases and pain management .
Anticancer Agents
2-Aminothiazole derivatives, including those derived from Ethyl 2-(2-aminothiazol-4-yl)glyoxylate , have been identified as potential anticancer agents. Their ability to act on various cancer cell lines makes them a promising area of research in oncology .
Antioxidant Agents
These compounds have also been studied for their antioxidant properties, which are crucial in protecting cells from oxidative stress and may have implications in preventing diseases related to cellular damage .
Anti-HIV Agents
The structural motif of 2-aminothiazole is significant in drug development for anti-HIV medications. Derivatives of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate could potentially be used to create drugs that inhibit the replication of the HIV virus .
Coordination Chemistry and Ligand Synthesis
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate: acts as an organic ligand with strong coordination ability. It has been used in the synthesis of complex compounds like bis(2-aminothiazole-4-acetato)aquazinc(II), showcasing its versatility in coordination chemistry .
Proteomics Research
This compound is a specialty product in proteomics research, indicating its use in studying proteins and their functions within biological systems .
Synthesis of Antiallergic Agents
Lastly, it has been used in the synthesis of antiallergic agents. The development of such agents is crucial for treating allergic reactions and conditions .
Mecanismo De Acción
Target of Action
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a chemical compound used in the synthesis of various pharmaceutical agents
Mode of Action
It is known to be used in the synthesis of antibacterial compounds and antiallergic and antiinflammatory agents . The exact mechanism of how it interacts with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
It is known to be involved in the synthesis of antibacterial compounds and antiallergic and antiinflammatory agents , which suggests it may influence pathways related to immune response and inflammation
Result of Action
As a precursor in the synthesis of antibacterial, antiallergic, and antiinflammatory agents , it can be inferred that the compound may contribute to the therapeutic effects of these agents.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is not clearly defined in the available literature. Factors such as temperature, pH, and presence of other compounds can potentially affect its stability and activity. For instance, it is recommended to store the compound under inert gas at 2–8 °C .
Propiedades
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVRKLCQBZTGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402308 | |
| Record name | Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | |
CAS RN |
64987-08-2 | |
| Record name | Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



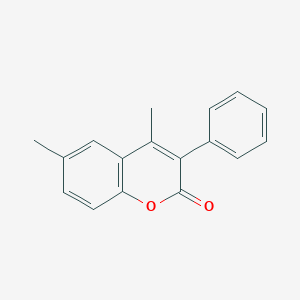

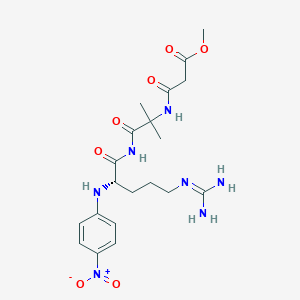
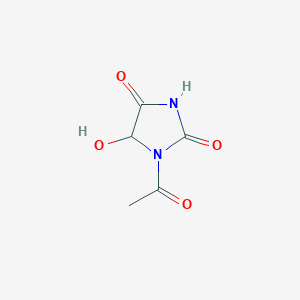
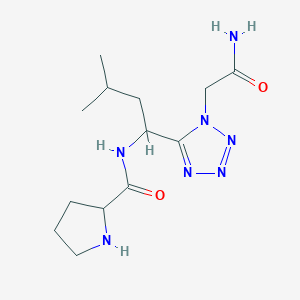
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)



![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
